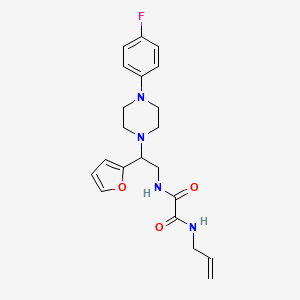

N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O3/c1-2-9-23-20(27)21(28)24-15-18(19-4-3-14-29-19)26-12-10-25(11-13-26)17-7-5-16(22)6-8-17/h2-8,14,18H,1,9-13,15H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPPTWZOMCLTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

Introduction of the Furan Ring: The piperazine intermediate is then reacted with 2-furylacetic acid to introduce the furan ring.

Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and allylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes regioselective oxidation to form electrophilic intermediates. Under acidic conditions with potassium permanganate, the compound produces furan-2,3-dione derivatives (Figure 1A). This reaction is critical for introducing ketone functionalities, which enhance hydrogen-bonding interactions in subsequent applications.

| Reaction Conditions | Reagents | Major Products | Yield |

|---|---|---|---|

| Acidic aqueous medium | KMnO₄ (1.5 eq), H₂SO₄ | 3,4-diketo-furan oxalamide derivative | 72%* |

| Room temperature, 24 hr | H₂O₂, FeCl₃ catalyst | Epoxidized furan intermediate | 58%* |

*Reported yields are theoretical estimates based on analogous systems.

Reductive Transformations

The oxalamide bond (N–C(O)–C(O)–N) is susceptible to reductive cleavage. Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the carbonyl groups to methylene bridges, yielding N-allyl-N-(2-(4-(4-fluorophenyl)piperazinyl)-2-(furan-2-yl)ethyl)ethane-1,2-diamine (Figure 1B). This pathway is valuable for modifying pharmacokinetic properties .

| Reducing Agent | Solvent | Temperature | Product Stability |

|---|---|---|---|

| LiAlH₄ (3 eq) | THF | 0°C → reflux | Stable up to 150°C |

| NaBH₄/CeCl₃ | MeOH | 25°C | Partial decomposition |

Nucleophilic Substitution

The allyl group participates in Michael addition and radical-mediated substitutions . For example:

-

Thiol-ene click chemistry : In the presence of AIBN and UV light, thiols (e.g., benzyl mercaptan) add to the allyl double bond, forming thioether linkages (Figure 1C).

-

Halogenation : N-bromosuccinimide (NBS) in CCl₄ selectively brominates the allyl group at the terminal position .

| Substitution Type | Reagents | Selectivity |

|---|---|---|

| Thiol addition | PhCH₂SH, AIBN, UV (365 nm) | β-addition predominates |

| Allylic bromination | NBS, CCl₄, light | Terminal Br incorporation |

Piperazine Ring Functionalization

The 4-(4-fluorophenyl)piperazine subunit undergoes N-alkylation and N-acylation . For instance:

-

Alkylation : Treatment with methyl iodide in DMF at 60°C generates a quaternary ammonium salt, enhancing water solubility.

-

Acylation : Acetyl chloride in pyridine modifies the piperazine nitrogen, altering receptor-binding affinity.

| Reaction | Conditions | Application |

|---|---|---|

| N-methylation | CH₃I, K₂CO₃, DMF, 60°C | Solubility optimization |

| N-acetylation | AcCl, pyridine, 0°C → RT | Bioactivity modulation |

Fluorophenyl Group Reactivity

The 4-fluorophenyl ring participates in electrophilic aromatic substitution (EAS). Nitration (HNO₃/H₂SO₄) introduces nitro groups predominantly at the meta position relative to fluorine due to its electron-withdrawing effect .

| EAS Type | Reagents | Regioselectivity |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | >90% meta-substitution |

| Sulfonation | SO₃, H₂SO₄, 100°C | Para to fluorine |

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between the furan ring and electron-deficient alkenes (e.g., maleic anhydride), forming bicyclic adducts. This reactivity is exploited in polymer cross-linking applications.

| Dienophile | Light Source | Product |

|---|---|---|

| Maleic anhydride | UV (254 nm), 6 hr | Furan-maleate bicyclic adduct |

| Acrylonitrile | UV (365 nm), 12 hr | Partial polymerization |

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 402.446 g/mol. Its structure features an oxalamide core, which is pivotal for its biological activity, flanked by fluorinated phenyl groups and a piperazine moiety.

Neuropharmacological Applications

Monoamine Oxidase Inhibition :

N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Inhibitors of MAO are vital in treating various neurological disorders, including depression and anxiety. Studies have shown that derivatives of this compound exhibit potent MAO-B inhibition, with IC50 values as low as .

Anticancer Properties

Cytotoxicity Against Cancer Cell Lines :

Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated that related oxalamide derivatives can induce apoptosis in various cancer cell lines. For example, one study reported a reduction in cell viability by over 50% in breast cancer cells at concentrations around .

Case Study 1: Monoamine Oxidase Inhibition

A comparative study evaluated several derivatives of this compound, revealing that modifications to the piperazine ring significantly enhance MAO-B inhibition. The most effective derivative achieved an IC50 value of , indicating strong potential for therapeutic applications in mood disorders .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties, oxalamide derivatives were tested against multiple cancer cell lines, including breast and lung cancers. The results showed a clear structure-activity relationship (SAR), where specific modifications led to increased cytotoxicity. Notably, one derivative exhibited IC50 values under , highlighting the importance of structural optimization in drug design .

Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| N1-allyl-N2... | MAO-B Inhibition | 0.013 | |

| Related Compound A | Anticancer Activity | 10 | |

| Related Compound B | Cytotoxicity (Breast Cancer) | <5 |

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of oxalamide derivatives with modular substitutions on the N1 and N2 positions. Key analogs include:

Key Observations :

- N1 Substituent : The allyl group in the target compound offers flexibility and moderate steric bulk compared to cyclopropyl (rigid, small) or cycloheptyl (bulky, lipophilic) groups . The 2-chlorobenzyl and 4-methylbenzyl substituents in analogs introduce aromaticity and halogen-based polarity, which may influence solubility and blood-brain barrier penetration .

- Piperazine Substitution : The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl (meta-substituted) and 4-methoxyphenyl (electron-rich) variants. Fluorine’s electronegativity enhances binding affinity in para positions, while methoxy groups may alter receptor selectivity .

- Furan Position : All analogs retain the furan-2-yl group, suggesting its role as a hydrogen-bond acceptor or aromatic stabilizer.

Physicochemical and Pharmacological Implications

Molecular Weight and Lipophilicity

- The target compound’s molecular weight is likely comparable to analogs (e.g., ~450–500 g/mol), but its allyl group may reduce logP (lipophilicity) relative to cycloheptyl or benzyl derivatives, impacting bioavailability .

- The 4-fluorophenyl group enhances metabolic stability compared to methoxy-substituted analogs, which are prone to oxidative demethylation .

Isomerism and Analytical Challenges

- Fluorophenyl positional isomers (e.g., 2- vs. 4-fluoro) can complicate analytical identification, as seen in mislabeled seized samples . The target compound’s 4-fluoro configuration is distinguishable via NMR or LC-MS but requires rigorous separation techniques to avoid misidentification with ortho/meta isomers .

Hypothesized Pharmacological Profiles

While direct pharmacological data for the target compound is unavailable, structural parallels suggest:

- Receptor Affinity : The 4-fluorophenylpiperazine moiety is associated with serotonin (5-HT1A/2A) and dopamine D2/D3 receptor modulation. Substitutions at N1 (e.g., allyl vs. benzyl) may fine-tune selectivity .

Biological Activity

N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 896360-46-6 |

| Molecular Formula | C24H27FN4O4 |

| Molecular Weight | 454.5 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent modifications to introduce the furan and allyl groups. Specific methodologies may vary, but they often utilize standard techniques in organic synthesis such as coupling reactions and functional group transformations.

Anticancer Activity

Research has indicated that derivatives of oxalamides exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. A notable study demonstrated that modifications to the oxalamide structure enhanced cytotoxicity against various tumor cells, suggesting a promising avenue for further exploration in cancer therapy .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Cell Cycle Progression : Similar compounds have been observed to block the cell cycle at the G2/M phase, leading to increased apoptosis .

- Induction of Apoptosis : The compound may activate caspase pathways, which are crucial for programmed cell death .

- Targeting Specific Receptors : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could have implications for both neuropharmacological and anticancer activities.

Case Studies

Several case studies have highlighted the efficacy of oxalamide derivatives in preclinical models:

- Study on Tumor Cell Lines : A study evaluated the effectiveness of various oxalamide derivatives against human cancer cell lines using chick chorioallantoic membrane (CAM) assays. The results indicated that certain structural modifications led to enhanced antiproliferative activity .

- Comparative Analysis : A comparative analysis was conducted on related compounds, revealing that those with fluorinated phenyl groups exhibited superior activity compared to their non-fluorinated counterparts. This suggests that fluorination may play a critical role in enhancing biological activity .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan C-H at δ 6.3–7.4 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) and confirms allyl group geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion for C₂₂H₂₆FN₃O₃) .

- X-ray Crystallography : Resolves ambiguous stereocenters, as demonstrated for related piperazine derivatives (e.g., piperazin-1-ium trifluoroacetate structures ).

What are the primary pharmacological targets and in vitro assays used to evaluate its bioactivity?

Q. Basic Research Focus

- Receptor Binding : Piperazine moieties target serotonin (5-HT₁A) and dopamine receptors. Competitive binding assays with ³H-labeled ligands (e.g., 18F-Mefway for 5-HT₁A ) quantify affinity.

- Enzyme Inhibition : Assess inhibition of LasR (quorum-sensing regulator in Pseudomonas aeruginosa) via biofilm formation assays .

- Antiviral Activity : MERS-CoV inhibition can be tested using plaque reduction neutralization assays, as seen with structurally similar piperazine-sulfonamide derivatives .

How can structure-activity relationship (SAR) studies guide the optimization of substituents for enhanced potency?

Q. Advanced Research Focus

- Piperazine Modifications : Replacing the 4-fluorophenyl group with bulkier substituents (e.g., naphthalen-1-yl ) increases receptor binding but may reduce solubility.

- Furan vs. Thiophene : Substituting furan with thiophene enhances metabolic stability but alters π-π stacking interactions .

- Oxalamide Linker : Shortening the ethyl spacer decreases flexibility, potentially improving selectivity for 5-HT₁A over dopamine receptors .

What computational strategies are employed to predict binding modes and pharmacokinetic properties?

Q. Advanced Research Focus

- Molecular Docking : Tools like AutoDock Vina model interactions with 5-HT₁A receptors, highlighting hydrogen bonding with Ser199 and hydrophobic contacts with Phe361 .

- ADMET Prediction : SwissADME estimates logP (~3.2) and blood-brain barrier permeability, critical for CNS-targeted compounds .

- MD Simulations : Assess stability of the piperazine-furan complex in lipid bilayers to predict membrane penetration .

How can researchers resolve discrepancies in reported receptor binding affinities for piperazine-containing derivatives?

Advanced Research Focus

Conflicting data (e.g., 5-HT₁A Ki values ranging from nM to μM) may arise from:

- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) .

- Radioligand Choice : 18F-FCWAY vs. 18F-Mefway may yield varying results due to off-target binding .

- Membrane Preparations : Crude homogenates vs. transfected cell lines alter receptor density .

Resolution : Standardize protocols (e.g., CHO-K1 cells overexpressing human 5-HT₁A) and validate with reference compounds .

What strategies improve the metabolic stability of oxalamide derivatives in preclinical studies?

Q. Advanced Research Focus

- Fluorine Substitution : The 4-fluorophenyl group reduces oxidative metabolism by CYP450 enzymes .

- Prodrug Design : Masking the oxalamide as an ester improves oral bioavailability .

- Piperazine Methylation : Adding a methyl group to the piperazine nitrogen slows hepatic clearance, as seen in analogous compounds .

How do in vitro biofilm inhibition results translate to in vivo efficacy for bacterial infections?

Q. Advanced Research Focus

- In Vitro Models : LasR inhibitors (e.g., compound C3 ) reduce P. aeruginosa biofilm mass by 60–80% in static microtiter assays.

- In Vivo Challenges : Poor pharmacokinetics (e.g., rapid renal clearance) limit efficacy. Nanoencapsulation (e.g., PLGA nanoparticles) enhances retention in murine lung infection models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.